ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Overview
Description
Scientific Research Applications
Chemical Reactions and Synthesis
Research on ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate mainly focuses on its unique chemical reactions and potential for synthesizing novel compounds. Didenko et al. (2010) explored its selectivity in reactions with hydrazine, noting regiospecific formation of a pyridone cycle and regioselective cyclization to form 1,2-diazepines (Didenko, Potapov, Ledeneva, Shikhaliev, & Konyushko, 2010). Similarly, Ledenyova et al. (2018) studied its reaction with thiourea, involving ANRORC rearrangement and N-formylation, leading to N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
Potential Pharmacological Activity
Studies also explore its potential in developing pharmacologically active compounds. Mawlood et al. (2020) synthesized new pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-ones by condensing these compounds with primary amines, showing promise for future medicinal chemistry applications (Mawlood, Potapov, Ledenyova, Kozaderov, Stolpovskaya, Shikhaliev, & Potapov, 2020). Additionally, Abdel‐Aziz et al. (2008) highlighted the synthesis of pyrazolo[5,1-c]-1,2,4-triazine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety, demonstrating moderate effects against some bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Synthesis of Heterocyclic Compounds
This compound is also used in synthesizing various heterocyclic compounds. For instance, Mabkhot et al. (2016) synthesized thiophene-based heterocycles, indicating the compound's usefulness in organic synthesis, especially for producing compounds with potential antimicrobial properties (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016).
Diverse Chemical Transformations
Furthermore, the compound demonstrates a wide range of chemical transformations. Sadchikova et al. (2020) explored its transformation into 7-aryl-3-(trifluoroacetyl)pyrazolo[5,1-c][1,2,4]triazines, showing the diverse pathways and products accessible from this compound (Sadchikova, Alexeeva, & Nenajdenko, 2020).
properties
IUPAC Name |
ethyl 4-[(E)-2-(dimethylamino)ethenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-4-19-12(18)11-9(6-8-16(2)3)17-10(14-15-11)5-7-13-17/h5-8H,4H2,1-3H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIUELUWDLMDEO-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC=N2)N=N1)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=CC=N2)N=N1)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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